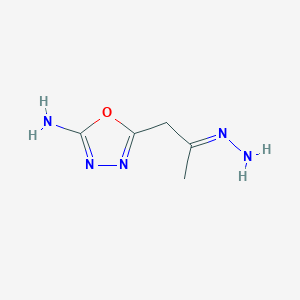![molecular formula C4H2N4OS2 B13107313 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione CAS No. 210301-74-9](/img/structure/B13107313.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an acidic medium, such as hydrochloric acid . The reaction yields the desired compound as a white solid, which is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Mécanisme D'action
The mechanism by which [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . This mechanism is particularly relevant in the context of metabolic diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione: This compound is structurally similar but lacks the dithione functionality, which can influence its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-b]pyrazine:
Uniqueness
The presence of both oxadiazole and pyrazine rings in [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione imparts unique electronic and structural properties that distinguish it from other similar compounds. These features make it particularly valuable in the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
210301-74-9 |
|---|---|
Formule moléculaire |
C4H2N4OS2 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dithione |
InChI |
InChI=1S/C4H2N4OS2/c10-3-4(11)6-2-1(5-3)7-9-8-2/h(H,5,7,10)(H,6,8,11) |
Clé InChI |
BGTOLPFAOVDQKE-UHFFFAOYSA-N |
SMILES canonique |
C12=NON=C1NC(=S)C(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)


![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)

![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)


